Lithium;2-(3,5-dichloropyridin-4-yl)acetate
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Overview
Description
Lithium;2-(3,5-dichloropyridin-4-yl)acetate is a useful research compound. Its molecular formula is C7H4Cl2LiNO2 and its molecular weight is 211.95. The purity is usually 95%.
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Scientific Research Applications
Strategies for Functionalization of Dichloropyridines
Lithium;2-(3,5-dichloropyridin-4-yl)acetate is involved in the selective functionalization of dichloropyridines. For instance, 2,3-dichloropyridine and 2,5-dichloro-4-(lithiooxy)pyridine undergo site-selective deprotonation, leading to functionalization at specific positions. This process is influenced by the choice of reagents and the basicity of C-Li bonds, especially in halogen-flanked structures (Marzi, Bigi, & Schlosser, 2001).
Reactivity in Weakly Polar, Aprotic Solvents
The compound plays a role in the rates of exchange in weakly polar, aprotic solvents, such as dioxolane and tetrahydrofuran. This involves the interaction with various esters, indicating the compound's importance in studying solvent effects on chemical reactions (Jackman, Petrei, & Smith, 1991).
Deprotonation Using Lithium Magnesates
In reactions involving chloropyridines, this compound demonstrates its utility in deprotonation processes. The use of lithium magnesates allows for deprotonation and subsequent functionalization, highlighting the compound's role in synthetic chemistry (Awad et al., 2004).
Synthesis of Poly(pyridin-2-yl)Ethane Ligands
The compound is used in the synthesis of poly(pyridin-2-yl)ethane ligands, where lithium derivatives of pyridin-2-ylmethanes react with mercury(II) iodide. This process is vital for forming symmetrical poly(pyridin-2-yl)ethanes, useful in coordination chemistry (Canty & Minchin, 1986).
Formation of Cyclopalladated Complexes
In the formation of cyclopalladated complexes, this compound is instrumental. The compound interacts with palladium acetate, leading to novel complexes with potential applications in photophysics and materials science (Mancilha et al., 2011).
Aggregation of Lithium Phenolates
The compound is significant in the aggregation studies of lithium phenolates in aprotic solvents. This research aids in understanding the structural factors influencing the aggregation, which is crucial for synthetic methodologies involving organic lithium salts (Jackman & Smith, 1988).
Mechanism of Action
Mode of Action
It’s worth noting that compounds containing lithium are often used in the treatment of bipolar disorder, where they act by altering the distribution of certain ions in the nerve and muscle cells . As for the “2-(3,5-dichloropyridin-4-yl)acetate” moiety, it may be involved in Suzuki–Miyaura cross-coupling reactions, which are widely applied in carbon–carbon bond forming reactions .
Properties
IUPAC Name |
lithium;2-(3,5-dichloropyridin-4-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2.Li/c8-5-2-10-3-6(9)4(5)1-7(11)12;/h2-3H,1H2,(H,11,12);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZABAKIYQIYAFM-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=C(C(=C(C=N1)Cl)CC(=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2LiNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.